HM03 (also known as NSC130813 or F06) is a dual-action small molecule inhibitor procured primarily for advanced oncology and DNA repair assays [1]. Unlike broad-spectrum cytotoxic agents, HM03 is specifically utilized to disrupt the ERCC1-XPF protein-protein interaction and to selectively inhibit the endoplasmic reticulum chaperone HSPA5 (BiP/Grp78) [2]. By directly targeting these distinct cellular resistance mechanisms, HM03 serves as a critical baseline tool for researchers developing chemosensitization strategies against platinum-resistant cell lines and investigating the Unfolded Protein Response (UPR) in standardized laboratory workflows .
Substituting HM03 with generic DNA-damaging agents (like cisplatin alone) or broad-spectrum chaperone inhibitors fails in models characterized by acquired resistance [1]. When researchers use standard HSP90 inhibitors (e.g., 17-AAG), cells frequently trigger a compensatory upregulation of HSPA5 to evade apoptosis; HM03 directly inhibits HSPA5, neutralizing this exact escape route [2]. Furthermore, in tumors overexpressing the ERCC1-XPF complex, standard alkylating agents face rapid Nucleotide Excision Repair (NER); HM03 specifically binds the XPF domain to physically block ERCC1 recruitment, providing a targeted disruption that generic cross-linkers cannot achieve on their own [1].
HM03 (F06) provides a quantifiable blockade of the ERCC1-XPF complex, a primary driver of resistance to DNA-damaging drugs. Biochemical assays demonstrate that HM03 disrupts this interaction with an IC50 of 1.86 µM [1]. Compared to an uninhibited baseline where ERCC1 freely binds the XPF HhH2 domain to initiate repair, HM03 competitively binds XPF, effectively disabling the endonuclease activity required for interstrand crosslink (ICL) repair [1].
| Evidence Dimension | Protein-protein interaction inhibition (IC50) |
| Target Compound Data | IC50 = 1.86 µM |
| Comparator Or Baseline | Uninhibited ERCC1-XPF complex (100% NER activity) |
| Quantified Difference | Complete disruption of heterodimerization at low micromolar concentrations |
| Conditions | In vitro biochemical interaction assay |
Procuring HM03 allows researchers to precisely isolate and disable the NER pathway in chemoresistance models without introducing off-target DNA damage.
The practical utility of HM03 is most evident in its ability to rescue the efficacy of standard chemotherapeutics. In cell-based assays using A549 lung and HCT116 colon cancer cells, co-administration of 100 µM HM03 with cisplatin significantly potentiates cytotoxicity compared to cisplatin monotherapy. By preventing the repair of platinum-induced intrastrand adducts, HM03 shifts the survival curve, restoring apoptotic response in otherwise refractory cell lines [1].
| Evidence Dimension | Cytotoxicity potentiation |
| Target Compound Data | HM03 + Cisplatin (significant reduction in cell survival) |
| Comparator Or Baseline | Cisplatin monotherapy |
| Quantified Difference | Overcomes inherent platinum resistance in A549 and HCT116 models |
| Conditions | Cell viability assays at 100 µM HM03 |
This synergy is critical for procurement in drug discovery workflows aimed at developing adjuvant therapies for platinum-resistant tumors.
HM03 was identified as a targeted inhibitor of the endoplasmic reticulum chaperone HSPA5, exhibiting over 50% inhibition of tumor cell survival at 25 µM (reducing survival to 18% in primary assays) [1]. Unlike pan-HSP70 inhibitors that broadly disrupt cellular homeostasis, HM03 forms preferential binding interactions with the substrate-binding channels of HSPA5 and HSPA9[1]. This selectivity prevents the widespread off-target toxicity associated with non-specific chaperone blockade.
| Evidence Dimension | Isoform binding selectivity and cell survival |
| Target Compound Data | >50% inhibition at 25 µM (preferential HSPA5/HSPA9 binding) |
| Comparator Or Baseline | Pan-HSP70 inhibitors |
| Quantified Difference | Targeted ER stress induction without broad cytosolic HSP70 disruption |
| Conditions | Tumor cell-based viability assay and molecular docking |
Buyers investigating the Unfolded Protein Response (UPR) require HM03's specific isoform selectivity to accurately model ER-localized stress mechanisms.
From a handling and processability standpoint, HM03 offers excellent compatibility with standard laboratory solvents. It is highly soluble in both DMSO and Ethanol at concentrations of ≥10 mg/mL . Compared to highly lipophilic or complex peptide-based chaperone inhibitors that require specialized lipid formulations or suffer from precipitation in aqueous media, HM03 allows for the reliable preparation of stable, high-concentration stock solutions .
| Evidence Dimension | Solvent compatibility and stock concentration |
| Target Compound Data | Soluble at ≥10 mg/mL in DMSO and Ethanol |
| Comparator Or Baseline | Peptide-based or poorly soluble small molecule inhibitors |
| Quantified Difference | Eliminates the need for complex formulation, ensuring consistent dosing |
| Conditions | Standard laboratory preparation and -20°C storage |
High solubility in standard vehicles ensures reproducible dosing and seamless integration into high-throughput screening workflows.
Because HM03 directly disrupts the ERCC1-XPF complex with an IC50 of 1.86 µM, it is the ideal reference compound for assays designed to rescue the efficacy of cisplatin and mitomycin C in refractory lung and colon cancer cell lines [1].
HM03's selective binding to HSPA5 (BiP) makes it a critical tool for researchers mapping the Unfolded Protein Response. It allows for the targeted induction of ER stress without the confounding variables introduced by pan-HSP70 inhibitors[2].
Since generic HSP90 inhibitors often trigger a cytoprotective surge in HSPA5, HM03 is procured for combination studies to block this specific escape mechanism, thereby enforcing apoptosis in resistant tumor models [2].
Thanks to its reliable solubility (≥10 mg/mL in DMSO/Ethanol), HM03 is highly suitable for automated, high-throughput biochemical and cell-based screens aimed at identifying novel vulnerabilities in the Nucleotide Excision Repair (NER) pathway.